4,5-dinitro-9H-fluorene-2,7-disulfonyl dichloride
Description
Properties
IUPAC Name |
4,5-dinitro-9H-fluorene-2,7-disulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2N2O8S2/c14-26(22,23)8-2-6-1-7-3-9(27(15,24)25)5-11(17(20)21)13(7)12(6)10(4-8)16(18)19/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKPWVYEMVHUER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)S(=O)(=O)Cl)[N+](=O)[O-])C3=C1C=C(C=C3[N+](=O)[O-])S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2N2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371270 | |
| Record name | 4,5-Dinitro-9H-fluorene-2,7-disulfonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192208-57-4 | |
| Record name | 4,5-Dinitro-9H-fluorene-2,7-disulfonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Ginsenoside Rg3 can be synthesized through the hydrolysis of ginsenoside Rb1 or Rb2, followed by selective glycosylation. The process typically involves the use of specific enzymes or acidic conditions to cleave the glycosidic bonds .
Industrial Production Methods: Industrial production of S-Ginsenoside Rg3 often involves the steaming and drying of white ginseng. This method enhances the content of S-Ginsenoside Rg3 by converting other ginsenosides through heat-induced chemical reactions. The ginseng is steamed in a hermetically sealed container at 98°C for 30 hours, dried, and then further processed by steaming for another 30-45 hours .
Chemical Reactions Analysis
Types of Reactions: S-Ginsenoside Rg3 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of deoxy derivatives.
Substitution: Formation of various substituted ginsenosides.
Scientific Research Applications
Organic Chemistry
4,5-Dinitro-9H-fluorene-2,7-disulfonyl dichloride serves as a precursor in synthesizing complex organic molecules. It is utilized to study reaction mechanisms and develop new synthetic methodologies .
Biological Research
The derivatives of this compound are investigated for potential biological activities:
- Antimicrobial Properties : Research into its derivatives has shown promise in inhibiting bacterial growth.
- Anticancer Activity : Studies have indicated that certain derivatives may exhibit cytotoxic effects against cancer cell lines .
Pharmaceutical Development
The compound's derivatives are explored for their potential as pharmaceuticals:
- Direct Acting Antivirals : Research has focused on developing inhibitors for hepatitis C virus using 4,5-dinitro-9H-fluorene as a starting material. Some derivatives have shown potent inhibitory activity against various HCV genotypes .
- Drug Design : Its structure allows for modifications that can lead to improved efficacy and reduced side effects in drug formulations .
Industrial Applications
In industry, this compound is utilized in the production of:
- Dyes and Pigments : Its reactive nature allows it to form various colored compounds used in textiles and coatings.
- Specialty Chemicals : The sulfonyl chloride groups enable the formation of sulfonamide derivatives which are useful in various chemical processes .
Case Studies
Mechanism of Action
S-Ginsenoside Rg3 exerts its effects through multiple molecular targets and pathways:
Antioxidant Activity: Enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: Induces apoptosis and inhibits angiogenesis in cancer cells.
Metabolic Regulation: Modulates pathways involved in glucose and lipid metabolism
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
Fluorene derivatives are often modified with substituents to tailor their electronic behavior. Key structural analogs include:
- 4,5-Diazafluorenes: These contain nitrogen atoms at the 4,5-positions instead of nitro groups. The nitrogen incorporation enhances electron affinity and enables coordination with metals (e.g., Fe, Cu, Ru) .
2,2′-Bipyridyl and 1,10-Phenanthroline Derivatives : These lack the fluorene backbone but share coordination capabilities. Their reactivity with nucleophiles is concentrated at specific positions (e.g., 3,6-positions in diazafluorenes), whereas the sulfonyl chloride groups in the target compound enable nucleophilic substitution at the 2,7-positions .
Data Tables
Biological Activity
4,5-Dinitro-9H-fluorene-2,7-disulfonyl dichloride (CAS No. 192208-57-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The compound is characterized by the following chemical properties:
- Molecular Formula : C13H8Cl2N2O6S2
- Molecular Weight : 467.24 g/mol
- Structure : Contains two nitro groups and sulfonyl dichloride functional groups attached to a fluorene backbone.
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. The following mechanisms have been identified:
- Inhibition of Protein Targets : The compound may inhibit proteins involved in critical signaling pathways, particularly those related to cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It has been shown to induce oxidative stress in cells, leading to apoptosis in cancerous cells.
- Interference with DNA Synthesis : The compound's structure allows it to interact with DNA, potentially disrupting replication processes.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung carcinoma) | 15.0 | |
| MDA-MB-231 (Breast carcinoma) | 12.5 | |
| WI-38 (Normal fibroblast) | >100 |
The results indicate that the compound selectively inhibits the proliferation of cancer cells while sparing normal cells.
Antimicrobial Activity
In addition to its anticancer effects, the compound has been investigated for antimicrobial properties against various pathogens:
| Pathogen | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 11 | |
| Escherichia coli | 10 | |
| Pseudomonas aeruginosa | 8 |
These findings suggest that it may serve as a potential lead compound for developing new antimicrobial agents.
Case Studies
-
In vitro Study on Lung Cancer Cells :
A study conducted on A549 lung cancer cells showed that treatment with this compound resulted in increased levels of apoptosis markers and decreased β-catenin levels, indicating effective modulation of the Wnt signaling pathway. -
Antimicrobial Evaluation :
Another study assessed the compound's efficacy against multidrug-resistant bacterial strains. Results indicated significant antimicrobial activity comparable to standard antibiotics like vancomycin and gentamicin .
Q & A
Basic: What synthetic methodologies are recommended for preparing 4,5-dinitro-9H-fluorene-2,7-disulfonyl dichloride with high purity?
Methodological Answer:
The synthesis involves sequential sulfonation, nitration, and chlorination steps. Key considerations include:
- Sulfonation : Use fuming sulfuric acid at 60–80°C to introduce sulfonic acid groups at the 2,7-positions of fluorene. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
- Nitration : Introduce nitro groups at 4,5-positions using a mixture of HNO₃ and H₂SO₄ at 0–5°C to minimize byproducts. Excess nitration agents require quenching with ice-water .
- Chlorination : React with thionyl chloride (SOCl₂) under reflux (70°C, 6–8 hrs) to convert sulfonic acids to sulfonyl chlorides. Purify via recrystallization (toluene/chloroform) or column chromatography (hexane:ethyl acetate, 3:1) .
Critical Parameters Table:
Basic: How can the molecular structure of this compound be confirmed experimentally?
Methodological Answer:
A multi-technique approach is essential:
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (dichloromethane/methanol). Analyze bond lengths (e.g., C–S = 1.76–1.80 Å) and dihedral angles to confirm planarity .
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show aromatic protons at δ 8.1–8.5 (nitro groups deshield adjacent Hs) and δ 7.3–7.7 (fluorene backbone). ¹³C NMR detects sulfonyl carbons at δ 115–120 .
- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M]⁻ at m/z 468.93 (calculated for C₁₃H₆Cl₂N₂O₈S₂) .
Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?
Methodological Answer:
DFT studies (e.g., B3LYP/6-311+G(d,p)) can model:
- Electrostatic Potential (ESP) : Identify electron-deficient regions (nitro/sulfonyl groups) for nucleophilic attack .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge-transfer behavior. Compare with UV-Vis data (λmax ~350 nm) .
- Reactivity Descriptors : Use Fukui indices to map reactive sites. Validate with experimental kinetic data (e.g., hydrolysis rates) .
Example Workflow:
Optimize geometry using Gaussian09 with solvent (CH₂Cl₂) corrections.
Compute vibrational frequencies to confirm no imaginary modes.
Compare theoretical vs. experimental IR/NMR spectra for validation .
Advanced: How to resolve contradictions in reported reaction yields for sulfonation steps?
Methodological Answer:
Discrepancies often arise from:
- Steric Effects : Bulky substituents may hinder sulfonation. Use SC-XRD data to assess steric hindrance at 2,7-positions .
- Reagent Purity : Impurities in H₂SO₄ reduce efficiency. Pre-treat with activated charcoal.
- Temperature Control : Exothermic sulfonation requires precise cooling (ΔT ≤ ±2°C).
Troubleshooting Table:
| Issue | Solution | Validation Method |
|---|---|---|
| Low Yield | Increase reaction time (8–10 hrs) | HPLC (95% purity) |
| Byproduct Formation | Add NaNO₂ to trap intermediates | LC-MS |
Basic: What are the optimal conditions for nitration without degrading the fluorene backbone?
Methodological Answer:
- Temperature : Maintain 0–5°C to prevent over-nitration.
- Stoichiometry : Use 2.2 equivalents HNO₃ per sulfonic acid group.
- Workup : Quench with ice-water, then extract with DCM. Dry over MgSO₄ .
Key Data:
- Yield : 65–75% under optimal conditions.
- Byproducts : <5% mono-nitro derivatives (detected via HPLC).
Advanced: How does steric hindrance from nitro/sulfonyl groups affect reactivity in cross-coupling reactions?
Methodological Answer:
- Steric Maps : Generate from SC-XRD data (e.g., torsion angles >30° indicate hindered sites) .
- Kinetic Studies : Monitor Suzuki coupling rates with phenylboronic acid. Correlate with DFT-calculated Fukui indices .
- Substituent Effects : Electron-withdrawing nitro groups reduce electron density, slowing oxidative addition in Pd-catalyzed reactions .
Case Study:
- Reactivity Trend : 4,5-dinitro derivatives show 50% lower coupling efficiency than non-nitrated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
